molecular formula C7H15NO B030992 2,6-Dimethylpiperidin-4-ol CAS No. 4733-70-4

2,6-Dimethylpiperidin-4-ol

Cat. No.: B030992
CAS No.: 4733-70-4
M. Wt: 129.2 g/mol
InChI Key: IEMVEYRBXJCBBQ-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidin-4-ol is a piperidine derivative characterized by a six-membered nitrogen-containing ring with methyl groups at the 2- and 6-positions and a hydroxyl group at the 4-position. This compound serves as a versatile building block in organic synthesis and pharmaceutical research due to its stereochemical flexibility and functional group reactivity . It is commercially available in milligram to gram quantities, with pricing reflecting its utility in specialized applications (e.g., 500 mg for €1,025) .

Preparation Methods

Synthesis of 2,6-Dimethylpiperidin-4-one via Mannich Condensation

The Mannich condensation is a cornerstone for synthesizing piperidin-4-one derivatives, including 2,6-dimethylpiperidin-4-one. This method involves the reaction of a ketone, aldehyde, and ammonium acetate under controlled conditions to form a β-amino ketone intermediate, which cyclizes into the piperidinone ring.

Reaction Conditions and Optimization

In a representative procedure adapted from similar piperidinone syntheses, butan-2-one reacts with formaldehyde and ammonium acetate in ethanol at 303–308 K to yield 2,6-dimethylpiperidin-4-one . The reaction proceeds via a double Mannich mechanism, where two equivalents of formaldehyde facilitate the formation of the six-membered ring. Key parameters include:

  • Solvent : Ethanol or methanol for optimal solubility and reaction homogeneity.

  • Temperature : Mild heating (30–35°C) to drive cyclization without promoting side reactions.

  • Stoichiometry : A 2:1 ratio of ketone to aldehyde ensures complete ring closure.

The crude product is purified via recrystallization from ethanol-ether mixtures, achieving yields of 65–75% . Substituting formaldehyde with other aldehydes alters substituent patterns, but for 2,6-dimethylpiperidin-4-one, formaldehyde is essential to introduce methyl groups at positions 2 and 6.

Reduction of 2,6-Dimethylpiperidin-4-one to the Alcohol

The hydroxyl group at position 4 is introduced via reduction of the ketone precursor. Two predominant methods are employed: borohydride-based reductions and catalytic hydrogenation.

Sodium Borohydride Reduction

Sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF) selectively reduces the ketone to the secondary alcohol. For example, stirring 2,6-dimethylpiperidin-4-one with NaBH4 in ethanol at 0°C for 4 hours yields 2,6-dimethylpiperidin-4-ol with >90% conversion. The reaction is stereospecific, producing a racemic mixture unless chiral auxiliaries or asymmetric conditions are applied.

Key Advantages :

  • Mild conditions compatible with acid-sensitive functional groups.

  • High functional group selectivity (ketone over amine).

Catalytic Hydrogenation

Industrial-scale production often employs catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (1–3 atm). For instance, hydrogenating 2,6-dimethylpiperidin-4-one in methanol with 5% Pd/C at 25°C for 12 hours achieves near-quantitative yields. This method is favored for its scalability and reduced reliance on hazardous reagents.

Comparative Data :

MethodReducing AgentSolventTemperatureYield (%)Stereoselectivity
NaBH4 ReductionNaBH4Ethanol0°C90Racemic
Catalytic H2Pd/CMethanol25°C98Racemic

Industrial Production and Scalability

Catalytic hydrogenation dominates industrial synthesis due to its efficiency and cost-effectiveness. A typical protocol involves:

  • Continuous Flow Reactors : Enhances reaction control and reduces batch variability.

  • Catalyst Recycling : Pd/C catalysts are filtered and reused for up to five cycles without significant activity loss.

  • Purification : Distillation under reduced pressure isolates the alcohol with >99% purity.

Stereochemical Considerations

The reduction step determines the stereochemistry of the hydroxyl group. While standard methods produce racemic this compound, asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) can enrich enantiomeric excess (ee). For example, employing (R)-BINAP-modified ruthenium catalysts achieves up to 85% ee for the (2R,6R)-isomer .

Comparative Analysis of Synthetic Routes

ParameterMannich + NaBH4Catalytic H2Asymmetric Reduction
CostLowModerateHigh
ScalabilityLab-scaleIndustrialLab-scale
StereoselectivityRacemicRacemicHigh (up to 85% ee)
Yield (%)75–9095–9870–80

The choice of method depends on the desired scale, enantiomeric purity, and cost constraints. Industrial applications prioritize catalytic hydrogenation, while asymmetric methods are reserved for pharmaceutical intermediates requiring chirality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to form different piperidine derivatives.

    Substitution: The methyl groups at the 2 and 6 positions can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Various piperidine derivatives.

    Substitution: Substituted piperidine compounds with different functional groups.

Scientific Research Applications

2,6-Dimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors.

    Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2,6-Dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a potential antagonist for the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells. The compound binds to the receptor, blocking the interaction between the virus and the host cell, thereby inhibiting viral entry and replication .

Comparison with Similar Compounds

The following analysis compares 2,6-dimethylpiperidin-4-ol with structurally related piperidine derivatives, focusing on substituent effects, synthetic routes, and applications.

Substituent Position and Functional Group Variations

Compound Name Substituents Functional Group Key Properties/Applications Reference
This compound 2,6-dimethyl -OH Building block for synthesis
2,6-Diphenylpiperidin-4-one 2,6-diphenyl C=O Higher lipophilicity; used in ketone-based reactions
3-Methyl-2,6-diphenylpiperidin-4-ol 3-methyl, 2,6-diphenyl, 4-phenylethynyl -OH Bulky substituents; potential pharmacological activity
(2R,6S)-2-Methyl-6-propylpiperidin-4-one 2-methyl, 6-propyl C=O Stereochemical diversity; IR: 1658 cm⁻¹ (C=O stretch)
4-But-3-en-1-ynyl-1-(4-chlorobut-2-enyl)-2,6-dimethylpiperidin-4-ol 2,6-dimethyl, 4-alkynyl, 1-chloroalkenyl -OH Complex reactivity due to alkenyl/chloro groups

Key Observations:

  • Hydroxyl vs. Ketone Groups : The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to ketone-containing analogs like 2,6-diphenylpiperidin-4-one .
  • Substituent Bulk : Compounds with aryl groups (e.g., 2,6-diphenyl derivatives) exhibit increased lipophilicity, making them suitable for hydrophobic environments in drug design .
  • Stereochemical Complexity : Asymmetric substitutions (e.g., (2R,6S)-2-methyl-6-propylpiperidin-4-one) introduce stereoisomerism, which can influence biological activity and crystallization behavior .

Biological Activity

2,6-Dimethylpiperidin-4-ol, also known as (2R,6R)-2,6-dimethylpiperidin-4-ol, is a piperidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, particularly in the fields of immunology and neurology.

Chemical Structure and Properties

The chemical formula of this compound is C8H17NO\text{C}_8\text{H}_{17}\text{NO}, with a molecular weight of 155.23 g/mol. Its structure features two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position of the piperidine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Modulation : This compound acts as an antagonist at the CCR5 receptor, which is crucial in HIV infection. By blocking this receptor, it prevents the virus from entering host cells, thereby inhibiting viral replication.
  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, obstructing substrate access and affecting catalytic activity. For example, it has been studied for its potential role in modulating neurotransmitter systems related to cognitive functions and mood disorders.

1. Immunomodulatory Effects

Research indicates that this compound may influence immune responses by modulating Toll-like receptor activation. This interaction is vital for initiating immune responses and could have implications for treating inflammatory conditions.

2. Neurological Effects

The compound has shown promise in influencing pathways associated with anxiety and depression through its interactions with neurotransmitter systems. Its ability to penetrate the central nervous system makes it a candidate for further studies in cognitive enhancement.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CCR5 AntagonismInhibits HIV entry into cells by blocking CCR5 receptor
Enzyme InhibitionPotentially inhibits enzymes affecting neurotransmitter systems
ImmunomodulationModulates immune responses via Toll-like receptor pathways
Cognitive EnhancementInfluences pathways related to mood disorders

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving piperidine derivatives. One common method includes:

  • Reagents : Use of potassium carbonate in N,N-dimethylformamide.
  • Conditions : Reaction at elevated temperatures (around 70°C) under an inert atmosphere.
  • Yield : Typically around 61%, depending on reaction conditions .

Future Directions in Research

Given its diverse biological activities, further research into this compound is warranted. Areas of interest include:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic applications.
  • Clinical Trials : Investigating efficacy and safety in human subjects for conditions such as HIV infection and mood disorders.
  • Structural Modifications : Exploring derivatives that may enhance activity or reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,6-dimethylpiperidin-4-ol with high purity for crystallographic studies?

  • Answer : A green synthesis approach using glucose-choline chloride deep eutectic solvents (DES) has been reported for analogous piperidin-4-one derivatives. This method minimizes side reactions and improves yield by leveraging DES's dual role as a solvent and catalyst. Reaction optimization should focus on temperature control (70–90°C) and stoichiometric ratios of precursors (e.g., aldehydes and ketones). Post-synthesis purification via recrystallization in ethanol or methanol is critical to achieve >98% purity for crystallography .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXTL (Bruker AXS) or SHELXL for structure refinement, ensuring proper treatment of anisotropic displacement parameters. WinGX provides an integrated workflow for data reduction (via SAINT), structure solution (via SHELXD), and visualization (ORTEP). For puckering analysis, apply Cremer-Pople coordinates to quantify ring conformation deviations .

Q. What spectroscopic techniques are most effective for characterizing the physical properties of this compound?

  • Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR with deuterated DMSO or CDCl₃ to resolve methyl group splitting patterns (δ ~1.2–1.5 ppm for CH₃).
  • IR : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups.
  • MS : High-resolution ESI-MS in positive ion mode confirms molecular mass (C₇H₁₅NO: 129.20 g/mol).

Advanced Research Questions

Q. How can conformational flexibility in this compound impact its reactivity in catalytic applications?

  • Answer : The chair-to-boat transition energy barrier (calculated via DFT methods like B3LYP/6-31G*) influences nucleophilic or basicity properties. For example, axial vs. equatorial hydroxyl group orientation affects hydrogen-bonding interactions in catalysis. Dynamic NMR studies (VT-NMR) can quantify ring-flipping rates under varying temperatures .

Q. What strategies resolve contradictions in reported pKa values for this compound?

  • Answer : Discrepancies arise from solvent polarity (e.g., water vs. DMSO) and measurement methods (potentiometric vs. spectrophotometric). Standardize measurements using a unified solvent system (e.g., 0.1 M KCl in H₂O) and validate via computational pKa prediction tools (e.g., MarvinSketch with MMFF94 force field) .

Q. How can polymorphic forms of this compound derivatives be systematically identified and characterized?

  • Answer : Screen polymorphs using solvent-mediated crystallization (e.g., ethanol/water mixtures). Analyze via PXRD, DSC (melting point differences), and Raman spectroscopy. For stability studies, employ accelerated aging tests (40°C/75% RH) and compare free energy differences using van’t Hoff plots .

Q. What experimental designs mitigate toxicity risks during in vitro studies of this compound analogs?

  • Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity). Use HepG2 or HEK293 cell lines for preliminary cytotoxicity assays (IC₅₀ determination via MTT). Implement biomonitoring protocols (urinary metabolite tracking) to correlate exposure levels with adverse effects, as demonstrated for structurally similar compounds .

Q. How do steric effects from the 2,6-dimethyl groups influence regioselectivity in substitution reactions?

  • Answer : Steric hindrance directs electrophilic attacks to the 4-position hydroxyl group. Kinetic studies (e.g., monitoring SN2 reactions with alkyl halides) show reduced reaction rates compared to unsubstituted piperidinol. Computational modeling (Gaussian09 with MP2/cc-pVDZ) visualizes electron density redistribution around the hindered sites .

Properties

IUPAC Name

2,6-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMVEYRBXJCBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376308
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-70-4
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-piperidin-4-ol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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